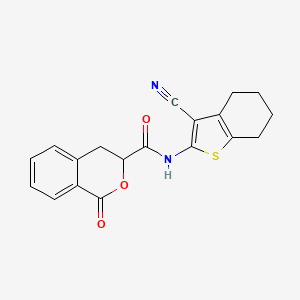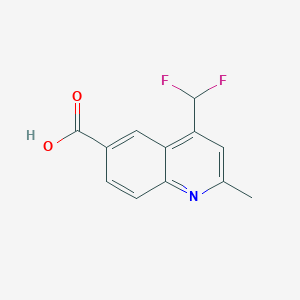![molecular formula C11H14N2OS2 B2983890 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine CAS No. 1197620-96-4](/img/structure/B2983890.png)
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine, commonly known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPTM belongs to the family of thiomorpholine derivatives, which have been shown to possess a range of biological activities, including antifungal, antibacterial, and antiviral effects. In
Mécanisme D'action
The exact mechanism of action of MPTM is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell proliferation and survival. MPTM has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition can lead to DNA damage and cell death. MPTM has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in folate metabolism. This inhibition can lead to a decrease in the production of nucleotides, which are essential for DNA synthesis.
Biochemical and Physiological Effects:
MPTM has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, MPTM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MPTM has also been shown to have antioxidant effects, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPTM is its potential as a novel antitumor agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further development as a chemotherapy drug. Another advantage is its potential as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one limitation of MPTM is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on MPTM. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the potential of MPTM as a drug for the treatment of various cancers and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of MPTM and its effects on various biochemical pathways. Finally, the development of more water-soluble derivatives of MPTM could improve its usefulness in lab experiments and potential as a drug.
Méthodes De Synthèse
The synthesis of MPTM involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with thiomorpholine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
MPTM has been studied extensively for its potential pharmacological properties, particularly as an antitumor agent. Studies have shown that MPTM can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTM has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPTM has been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-15-10-9(3-2-4-12-10)11(14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGYDQBUFYTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)
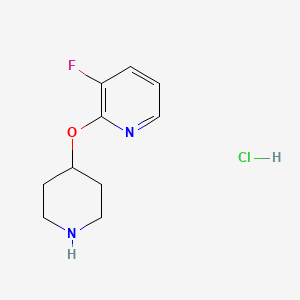
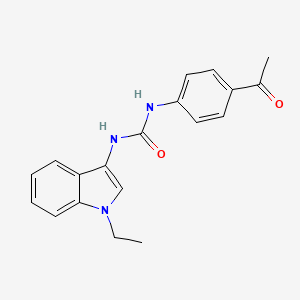
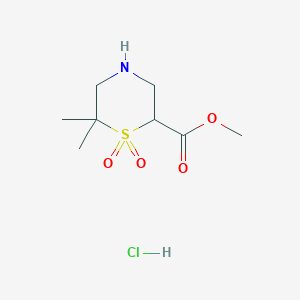
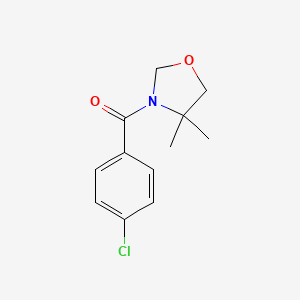
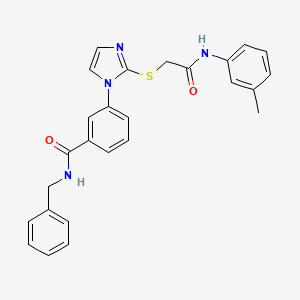
![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)
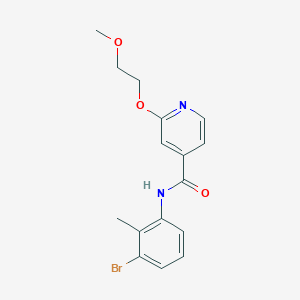
![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)
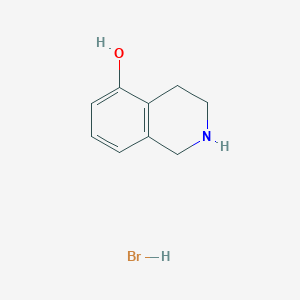
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
